N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dimethoxybenzamide
Description
The compound N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dimethoxybenzamide features a benzothiazole moiety fused to a dimethylthiophene ring, coupled with a 2,3-dimethoxy-substituted benzamide group.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c1-12-13(2)28-22(18(12)21-23-15-9-5-6-11-17(15)29-21)24-20(25)14-8-7-10-16(26-3)19(14)27-4/h5-11H,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQSZVDQHUYPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C(=CC=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with various aromatic aldehydes through Knoevenagel condensation, followed by further functionalization . The reaction conditions often involve the use of ethanol as a solvent and piperidine as a catalyst .
Industrial Production Methods
Techniques such as microwave irradiation and one-pot multicomponent reactions may be employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential anti-inflammatory and anti-tubercular activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) in the case of anti-inflammatory activity . The compound’s structure allows it to bind to these enzymes, blocking their activity and reducing inflammation .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of the target compound with structurally related analogues, focusing on substitutions, heterocyclic systems, and inferred biological implications.
Key Findings from Comparative Analysis
Heterocyclic Modifications: The dimethylthiophene in the target compound introduces rigidity and lipophilicity compared to saturated tetrahydrobenzothiophene () or simpler benzamide derivatives (). This may enhance binding to hydrophobic enzyme pockets . Pyrimidine carboxamide (Z14, ) and pyridinyl-ethylamino pyrimidine (AS601245, ) demonstrate how heterocycle variations influence target selectivity. The target compound’s benzamide-thiophene system may favor different kinase isoforms compared to pyrimidine-based analogues.
Substituent Effects: Methoxy groups (target compound, ) are associated with improved blood-brain barrier penetration, as seen in fluorinated benzamide tracers for neurological imaging .
Biological Activity Trends :
- Benzothiazole derivatives with dimethoxybenzamide (e.g., ) are linked to enzyme inhibition, such as cellulose biosynthesis (isoxaben, ). The target compound’s thiophene substitution may redirect activity toward kinase targets.
- Fluorinated benzamides () highlight the importance of substituent electronegativity for receptor binding, suggesting that the target compound’s methoxy groups could balance lipophilicity and polarity for CNS applications.
Commercial and Research Relevance
- Supplier Availability : Compounds like the target are supplied by specialized manufacturers (e.g., ), indicating industrial interest in benzothiazole derivatives for drug discovery .
- Research Gaps : Direct biological data for the target compound are absent in the provided evidence. Future studies should evaluate its kinase inhibition, cytotoxicity, and pharmacokinetic profile relative to analogues like AS601245 .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dimethoxybenzamide is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzothiazole ring , a thiophene ring , and a dimethoxybenzamide group . The molecular formula is with a molecular weight of approximately 385.47 g/mol. Its structural representation is crucial for understanding its reactivity and biological interactions.
| Property | Data |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 385.47 g/mol |
| Solubility | Soluble in organic solvents; insoluble in water |
| Stability | Stable under normal conditions; sensitive to light |
Anticancer Properties
Research indicates that compounds with benzothiazole and thiophene moieties exhibit significant anticancer activities. For instance, similar derivatives have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-468. In vitro studies using the MTT assay reported IC50 values indicating potent growth inhibition:
Antimicrobial Activity
The compound has demonstrated broad-spectrum antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. Notably, compounds derived from benzothiazole structures have been effective against pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Benzothiazole derivatives are also noted for their anti-inflammatory properties. They modulate pathways associated with inflammation, potentially providing therapeutic benefits in inflammatory diseases.
The mechanism of action for this compound involves several biochemical pathways:
- Inhibition of Cell Proliferation: The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis: It promotes programmed cell death through activation of caspases.
- Antioxidant Activity: The compound may scavenge free radicals, reducing oxidative stress in cells .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of similar compounds:
- Anticonvulsant Activity: A study on benzothiazole derivatives found significant anticonvulsant effects without notable neurotoxicity .
- Antileishmanial Activity: Certain derivatives exhibited promising results against Leishmania species, indicating potential for treating parasitic infections .
- Antimycobacterial Activity: Compounds were tested against Mycobacterium tuberculosis, showing varying degrees of effectiveness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
